molecular formula C20H18FN3O5 B8434226 Azd 9977

Azd 9977

Cat. No. B8434226
M. Wt: 399.4 g/mol
InChI Key: MBKYLPOPYYLTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394291B2

Procedure details

Methanamine (2 M solution in THF, 259 μL, 0.52 mmol) was added to a stirred suspension of {7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid (Intermediate 15, 40 mg, 0.10 mmol) and TEA (43 μL, 0.31 mmol) in EtOAc (2 mL) at rt. A thick white precipitate was formed. Addition of T3P (50 wt. % in EtOAc, 123 μL, 0.21 mmol) to the mixture resulted in a clear, pale yellow reaction solution. The mixture was stirred at rt over night. EtOAc (10 mL) was added and the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent), dissolved in ACN/water (approx. 5 mL, 1:4) and freeze-dried to give the title compound (19 mg, 46%) as a white solid.
Quantity
259 μL
Type
reactant
Reaction Step One
Name
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
123 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13](O)=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CCOC(C)=O>[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13]([NH:2][CH3:1])=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
259 μL
Type
reactant
Smiles
CN
Name
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Quantity
40 mg
Type
reactant
Smiles
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
Name
TEA
Quantity
43 μL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
123 μL
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick white precipitate was formed
CUSTOM
Type
CUSTOM
Details
resulted in a clear, pale yellow reaction solution
WASH
Type
WASH
Details
the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ACN/water (approx. 5 mL, 1:4)
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N(C(CO2)CC(=O)NC)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09394291B2

Procedure details

Methanamine (2 M solution in THF, 259 μL, 0.52 mmol) was added to a stirred suspension of {7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid (Intermediate 15, 40 mg, 0.10 mmol) and TEA (43 μL, 0.31 mmol) in EtOAc (2 mL) at rt. A thick white precipitate was formed. Addition of T3P (50 wt. % in EtOAc, 123 μL, 0.21 mmol) to the mixture resulted in a clear, pale yellow reaction solution. The mixture was stirred at rt over night. EtOAc (10 mL) was added and the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent), dissolved in ACN/water (approx. 5 mL, 1:4) and freeze-dried to give the title compound (19 mg, 46%) as a white solid.
Quantity
259 μL
Type
reactant
Reaction Step One
Name
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
123 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13](O)=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CCOC(C)=O>[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13]([NH:2][CH3:1])=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
259 μL
Type
reactant
Smiles
CN
Name
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Quantity
40 mg
Type
reactant
Smiles
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
Name
TEA
Quantity
43 μL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
123 μL
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick white precipitate was formed
CUSTOM
Type
CUSTOM
Details
resulted in a clear, pale yellow reaction solution
WASH
Type
WASH
Details
the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ACN/water (approx. 5 mL, 1:4)
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N(C(CO2)CC(=O)NC)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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